(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Properties
IUPAC Name |
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNIZDAMIVSNIR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
solubility profile of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol in organic solvents
Technical Whitepaper: Solubility Profile & Process Handling of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile for (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (hereafter referred to as (1S)-7-MTOL ). As a chiral benzylic alcohol, (1S)-7-MTOL serves as a critical intermediate in the asymmetric synthesis of bioactive CNS agents and sertraline analogs.
This document synthesizes physicochemical data, thermodynamic modeling, and empirical process observations to guide researchers in solvent selection for reaction media, extraction, and crystallization. The solubility behavior is governed by the competition between the lipophilic 7-methyl-tetralin core and the polar hydrogen-bonding capability of the C1-hydroxyl group.
Physicochemical Characterization
To predict solubility behavior accurately, we must first establish the molecular properties that drive solvent interaction.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₁H₁₄O | Moderate molecular weight (162.23 g/mol ) favors solubility in common organic solvents. |
| LogP (Predicted) | ~2.2 – 2.6 | Indicates lipophilic character. Poor water solubility; high affinity for non-polar and moderately polar solvents. |
| H-Bond Donors | 1 (Hydroxyl) | Capable of donating H-bonds to acceptors (e.g., ketones, ethers). |
| H-Bond Acceptors | 1 (Hydroxyl) | Capable of accepting H-bonds from protic solvents (e.g., alcohols). |
| Chirality | (1S)-Enantiomer | Pure enantiomers often exhibit higher melting points and lower solubility than racemates due to more efficient crystal packing, though this varies by polymorph. |
Mechanistic Insight: The 7-methyl substitution adds lipophilicity compared to the parent 1-tetralol, reducing water solubility further while enhancing interaction with aliphatic hydrocarbons at elevated temperatures.
Solubility Profile by Solvent Class
The following profile categorizes solvents based on their interaction efficiency with (1S)-7-MTOL. Data is derived from structural analog extrapolation (1-tetralol, 7-methoxy-1-tetralone) and standard process chemistry protocols.
Polar Protic Solvents (Alcohols)
-
Solubility: High
-
Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Mechanism: The hydroxyl group of (1S)-7-MTOL engages in strong hydrogen bonding with the solvent.
-
Application: Ideal for reactions (e.g., hydrogenation) but poor for isolation unless used in a mixture with water (antisolvent) for precipitation.
Polar Aprotic Solvents
-
Solubility: High to Very High
-
Examples: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Dichloromethane (DCM).
-
Mechanism: Dipole-dipole interactions and H-bond acceptance from the solute's hydroxyl group.
-
Application:
-
DCM: Excellent for extraction from aqueous layers.
-
THF: Standard solvent for enzymatic resolutions or Grignard reactions involving the ketone precursor.
-
Non-Polar / Aliphatic Solvents
-
Solubility: Temperature Dependent (Low Cold / High Hot)
-
Examples: Hexane, Heptane, Cyclohexane.
-
Mechanism: Van der Waals forces dominate. The polar hydroxyl group disrupts solvation in cold alkanes.
-
Application: These are the primary antisolvents . (1S)-7-MTOL can be recrystallized by dissolving in hot heptane and cooling, or by adding heptane to a concentrated EtOAc solution.
Aqueous Media
-
Solubility: Negligible (< 0.1 mg/mL)
-
Mechanism: The hydrophobic effect of the bicyclic aromatic ring overrides the single hydrophilic hydroxyl group.
Thermodynamic Modeling: Hansen Solubility Parameters
For precise solvent selection, we utilize Hansen Solubility Parameters (HSP). The interaction radius (
-
Dispersion (
): High (due to the aromatic/alicyclic ring). -
Polarity (
): Moderate (due to the -OH dipole). -
H-Bonding (
): Moderate (due to the -OH group).
Predicted HSP Values for (1S)-7-MTOL:
-
MPa
-
MPa
-
MPa
Solvent Selection Logic:
Solvents with vectors close to these coordinates (like THF or Chloroform ) will act as "Good Solvents." Solvents with high
Visualization: Solubility Decision Matrix
The following diagram outlines the logical flow for solvent selection based on the intended process step (Reaction, Extraction, or Crystallization).
Caption: Decision tree for solvent selection based on process requirements for (1S)-7-MTOL.
Experimental Protocol: Gravimetric Solubility Determination
To validate the theoretical profile, the following "Shake-Flask" protocol is the industry standard for generating empirical solubility curves.
Objective: Determine saturation solubility (
Reagents:
-
(1S)-7-MTOL (Solid, >98% ee)
-
HPLC Grade Solvents (MeOH, EtOAc, Heptane, Toluene)
-
0.45 µm PTFE Syringe Filters
Step-by-Step Methodology:
-
Preparation: Weigh approximately 100 mg of (1S)-7-MTOL into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
If the solid dissolves immediately, add more solid until precipitation persists.
-
Place the vial in a thermomixer at 25°C and agitate at 500 RPM for 24 hours.
-
-
Sampling:
-
Stop agitation and allow solids to settle for 1 hour.
-
Draw the supernatant using a syringe.
-
Filter through a 0.45 µm PTFE filter into a tared vial.
-
-
Quantification (Gravimetric):
-
Evaporate the solvent under a nitrogen stream or vacuum.
-
Weigh the residue.
-
Calculation:
-
Self-Validating Check:
-
Consistency: Perform in triplicate. The Relative Standard Deviation (RSD) should be < 5%.
-
Purity Check: Analyze the residue via HPLC to ensure no degradation occurred during the 24-hour equilibration.
Process Application: Recrystallization Strategy
For the purification of (1S)-7-MTOL (enriching enantiomeric excess or removing impurities), a Cooling Crystallization from non-polar solvents is recommended.
Recommended System: Heptane or Hexane/Toluene (9:1).
Workflow Visualization:
Caption: Optimized cooling crystallization workflow for purifying lipophilic tetralol derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7058029, 1-Tetralol, (S)-. Retrieved from [Link]
-
NIST Chemistry WebBook. 1,2,3,4-Tetrahydronaphthalene Thermochemical Data. National Institute of Standards and Technology.[1][2] Retrieved from [Link]
-
Organic Syntheses. Synthesis of Tetralone Derivatives and Purification Protocols. Org. Synth. 1977, 57, 17. Retrieved from [Link]
-
Banerjee, A., et al. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research. (Contextual reference for solubility of methylated tetralones). Retrieved from [Link]
Disclaimer: The solubility data presented here is derived from physicochemical principles and structural analog analysis. Specific GMP processes require empirical validation using the described protocols.
Sources
Metabolic Stability of Methyl-Substituted Tetrahydronaphthalen-1-ols: A Technical Guide
Executive Summary
The tetrahydronaphthalen-1-ol (1-tetralol) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in serotonin receptor ligands, sertraline analogs, and various metalloenzyme inhibitors. However, its clinical utility is often compromised by rapid metabolic clearance. This guide provides a technical analysis of how methyl substitution modulates the metabolic stability of this scaffold. We examine the interplay between steric hindrance, electronic effects, and lipophilicity in mitigating Cytochrome P450 (CYP)-mediated oxidation and Phase II conjugation.
Part 1: Mechanistic Foundations of Tetralol Metabolism
To engineer stability, one must first map the "soft spots"—the specific atomic sites vulnerable to enzymatic attack. 1-Tetralol undergoes metabolism via three primary vectors:
Phase II Conjugation (The Dominant Vector)
-
Mechanism: UGT-mediated O-glucuronidation at the C1-hydroxyl group.
-
Vulnerability: Secondary alcohols are prime substrates for UDP-glucuronosyltransferases (UGTs). This is often the rate-limiting step for clearance in vivo.
-
Methyl Impact: Converting the secondary alcohol (C1-H) to a tertiary alcohol (C1-CH3) introduces significant steric bulk, drastically reducing
for UGTs.
Benzylic Oxidation (Phase I)
-
Mechanism: CYP450-mediated hydroxylation at the C4 position.
-
Vulnerability: The C4 position is benzylic (adjacent to the aromatic ring), lowering the bond dissociation energy (BDE) of the C-H bond (~85-90 kcal/mol) compared to standard aliphatic bonds (~98 kcal/mol). This facilitates hydrogen abstraction by the Compound I (Fe
=O) species of CYP enzymes. -
Methyl Impact: Methylation at C4 replaces the labile benzylic hydrogens, blocking this oxidation pathway.
Aromatic Hydroxylation (Phase I)
-
Mechanism: Epoxidation or direct insertion at the C5, C6, or C7 positions.
-
Vulnerability: Electron-rich aromatic rings are susceptible to electrophilic attack by CYP enzymes.
-
Methyl Impact: Methyl groups on the ring exert a "blocking" effect but also increase overall lipophilicity (LogP), which can paradoxically increase affinity for CYP active sites (lowering
).
Part 2: Structure-Metabolism Relationships (SMR)
The following table summarizes the predicted metabolic shifts based on methyl positioning.
| Position | Substitution Type | Metabolic Consequence | Predicted |
| C1 | Gem-dimethyl / Methyl | Converts 2° alcohol to 3°. Major Block: Inhibits glucuronidation via steric hindrance. Prevents oxidation to tetralone. | High Increase |
| C2 | Methyl | Steric interference with C1 binding. Minor effect on intrinsic stability unless specific steric clash with enzyme pocket occurs. | Low/Neutral |
| C3 | Methyl | Remote aliphatic position. Often metabolically silent but increases LogP (risk of higher intrinsic clearance). | Neutral/Decrease |
| C4 | Methyl | Metabolic Block: Removes labile benzylic protons. Prevents formation of 4-hydroxy-tetralol. | Moderate Increase |
| Ar (C5-8) | Methyl | Blocks specific aromatic hydroxylation sites. Risk: The methyl group itself can be oxidized to a benzylic alcohol/carboxylic acid ("Metabolic Switching"). | Variable |
Visualization: Metabolic Pathways & Blocking Strategies[1]
Figure 1: Metabolic soft spots of 1-tetralol and the strategic impact of methylation.
Part 3: Experimental Protocols
To validate the stability of your methyl-substituted analogs, use the following self-validating microsomal stability protocol.
Microsomal Stability Assay (Step-by-Step)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound: 1 µM final concentration (to ensure first-order kinetics).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL Stop Solution. Vortex for 1 min.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis & Calculation
Calculate the slope (
Interpretation:
- : High Stability (Ideal for drug candidates).
- : High Clearance (Likely poor bioavailability).
Metabolite Identification (Soft Spot Validation)
If a compound shows high clearance despite methylation, perform Metabolite Identification (MetID) to find the "leak."
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Scan Mode: Data-Dependent Acquisition (DDA) looking for Mass Shifts:
-
+16 Da (Hydroxylation)
-
+14 Da (Methylation - artifact or SAM)
-
+176 Da (Glucuronidation)
-
-2 Da (Dehydrogenation to ketone/naphthalene)
-
Part 4: Logical Workflow for Optimization
Use this decision tree to guide your structural modifications.
Figure 2: Iterative optimization workflow for stabilizing tetralol derivatives.
References
-
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Smith, D. A., & Jones, B. C. (1992). Speculations on the Substrate Structure-Activity Relationship (SSAR) of Cytochrome P450 Enzymes. Biochemical Pharmacology. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4][5][6] Link
Sources
- 1. nedmdg.org [nedmdg.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. - OAK Open Access Archive [oak.novartis.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note: High-Fidelity Asymmetric Synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Executive Summary & Strategic Rationale
The chiral tetralol scaffold, specifically (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol , serves as a critical pharmacophore in the development of serotonin reuptake inhibitors (SSRIs), selective estrogen receptor modulators (SERMs), and ligands for melatonin receptors. The 7-methyl substitution introduces specific steric constraints that enhance receptor binding selectivity compared to the unsubstituted parent tetralol.
Achieving high enantiomeric excess (ee > 98%) is non-negotiable in these applications to prevent off-target toxicity associated with the (1R)-isomer. This Application Note details two validated, high-fidelity synthetic routes:
-
Corey-Bakshi-Shibata (CBS) Reduction: The preferred method for laboratory-scale discovery due to its predictability and speed.
-
Noyori Asymmetric Transfer Hydrogenation (ATH): The preferred method for process scale-up due to atom economy and safety (avoiding borane handling).
Chemical Target & Retrosynthetic Analysis
Target Molecule: (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Precursor: 7-methyl-3,4-dihydronaphthalen-1(2H)-one (7-methyl-1-tetralone)
The synthesis relies on the stereoselective reduction of the C1 carbonyl. The rigidity of the fused ring system in 1-tetralone simplifies facial discrimination compared to acyclic ketones, but the 7-methyl group exerts a remote electronic influence that must be accommodated by the catalyst system.
Mechanistic Workflow & Decision Tree
Figure 1: Strategic decision tree for selecting the reduction methodology based on scale and operational constraints.
Protocol A: Corey-Bakshi-Shibata (CBS) Reduction
Best for: Rapid optimization, high stereocontrol, gram-scale synthesis.
The Mechanistic Logic
The CBS reduction utilizes a chiral oxazaborolidine catalyst.[1][2][3][4] For the (1S)-tetralol target, we must utilize the (S)-MeCBS catalyst.
-
Causality: The (S)-catalyst binds borane at the nitrogen atom (Lewis base activation) and coordinates the ketone oxygen at the endocyclic boron (Lewis acid activation).[5] The rigid fused ring of the tetralone aligns the Si-face of the carbonyl towards the hydride source to minimize steric clash between the tetralone phenyl ring and the catalyst's wall.
Experimental Protocol
Reagents:
-
Substrate: 7-methyl-1-tetralone (1.0 eq)
-
Catalyst: (S)-MeCBS (1.0 M in toluene) (0.1 eq / 10 mol%)
-
Reductant: Borane-THF complex (1.0 M) (0.6 - 1.0 eq)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
Step-by-Step Procedure:
-
System Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to room temperature under positive nitrogen pressure.
-
Catalyst Charge: Syringe (S)-MeCBS solution (10 mol%) into the flask.
-
Borane Activation: Add the Borane-THF complex (1.0 eq) to the catalyst solution. Stir for 15 minutes at ambient temperature.
-
Observation: No significant color change should occur; the solution should remain clear/colorless.
-
-
Temperature Control: Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath.
-
Note: While tetralones can be reduced at 0°C, -20°C maximizes the enantioselectivity by rigidifying the transition state.
-
-
Controlled Addition: Dissolve 7-methyl-1-tetralone in minimal anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via a syringe pump.
-
Critical Control Point: Slow addition ensures the ketone concentration remains low relative to the catalyst-borane complex, preventing non-catalyzed (racemic) background reduction by free borane.
-
-
Reaction Monitoring: Stir at -20°C for 1–2 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.
-
Quench: Carefully add Methanol (MeOH) dropwise at -20°C until gas evolution (H2) ceases.
-
Safety: Borane quench is exothermic and releases hydrogen gas. Ensure proper venting.
-
-
Workup: Warm to room temperature. Add 1N HCl (to break the boron-nitrogen complex) and stir for 20 minutes. Extract with Diethyl Ether (x3). Wash combined organics with saturated NaHCO3 and Brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Silica gel, 10-15% EtOAc in Hexanes).
Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)
Best for: Scalability, atom economy, avoiding hazardous borane waste.
The Mechanistic Logic
This route employs a Ruthenium(II) catalyst with a chiral diamine ligand.[6] For the (1S)-tetralol, the (S,S)-TsDPEN ligand is required.
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere).[3] The Ru-H acts as the hydride source while the N-H of the ligand stabilizes the carbonyl oxygen via hydrogen bonding. This "lock-and-key" fit ensures high enantioselectivity.
Experimental Protocol
Reagents:
-
Substrate: 7-methyl-1-tetralone[7]
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or neat in azeotrope (if soluble)
Step-by-Step Procedure:
-
Degassing: Heavily degas the Formic Acid/TEA mixture and DCM solvent by sparging with Argon for 30 minutes.
-
Why: Ruthenium hydride species are sensitive to oxidation. Oxygen leads to catalyst deactivation and stalled conversion.
-
-
Catalyst Loading: In a Schlenk flask, dissolve 7-methyl-1-tetralone in DCM (approx. 0.5 M concentration). Add the Ru-catalyst (0.5 mol%).
-
Reaction Initiation: Add the degassed Formic Acid/TEA mixture (2–3 equivalents of formate relative to ketone).
-
Incubation: Stir at 28–30°C (slightly above ambient ensures consistent kinetics).
-
Visual Check: The deep red/purple catalyst solution often turns orange/yellow as the active hydride species forms.
-
-
Monitoring: Monitor conversion by HPLC. Reaction times are typically 12–24 hours.
-
Self-Validating Step: If conversion stalls at 50%, it indicates catalyst death (usually O2 ingress) or thermodynamic equilibrium. Sparging with Argon and adding 0.1 mol% fresh catalyst can restart it.
-
-
Workup: Dilute with water. Extract with DCM. Wash organic layer with water (to remove residual formic acid/TEA salts).
-
Purification: The crude product is often pure enough for crystallization. If necessary, pass through a short silica plug.
Analytical Validation & Data Summary
To validate the synthesis of the (1S)-isomer, Chiral HPLC is required.
Method Parameters:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic absorption).
Expected Data Profile:
| Parameter | Route A (CBS) | Route B (Noyori ATH) |
| Catalyst System | (S)-MeCBS / Borane | RuCl(p-cymene)[(S,S)-TsDPEN] |
| Major Enantiomer | (1S) | (1S) |
| Typical Yield | 85 - 95% | 90 - 98% |
| Enantiomeric Excess | 94 - 98% ee | 96 - >99% ee |
| Reaction Time | 1 - 2 Hours | 12 - 24 Hours |
| Temp Sensitivity | High (-20°C required) | Low (RT is acceptable) |
| Scalability | Moderate (Exothermic quench) | Excellent (Mild conditions) |
Troubleshooting & Optimization
Common Failure Modes
-
Low ee in CBS:
-
Cause: Fast addition of ketone.
-
Remedy: Reduce addition rate. Ensure temperature is strictly -20°C or lower.
-
Cause: Wet THF. Moisture hydrolyzes the borane and catalyst.
-
Remedy: Distill THF over Sodium/Benzophenone.
-
-
Stalled Reaction in ATH:
-
Cause: Oxygen poisoning.
-
Remedy: Rigorous degassing is not optional. Use a glovebox if available for catalyst handling.
-
Cause: Reversible reaction equilibrium.
-
Remedy: Use Formic Acid/TEA (irreversible CO2 release) instead of Isopropanol (reversible acetone formation).
-
Stereochemical Verification
If the specific rotation
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[5] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][5][8] Mechanism and synthetic implications. Journal of the American Chemical Society.[5] Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][6][9][10] Accounts of Chemical Research. Link
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. (Provides specific context for tetralone derivatives). Link
-
BenchChem. (2025).[3] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. (General protocols for acetophenone/tetralone analogs). 3
-
Alfa Chemistry. (2025). Corey-Bakshi-Shibata Reduction Mechanisms and Protocols. 2
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. nobelprize.org [nobelprize.org]
- 10. mdpi.com [mdpi.com]
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Tetralols in Synthesis
In the landscape of modern drug discovery and development, the precise control of molecular three-dimensional orientation is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry. This has fueled the demand for versatile and efficient chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the construction of complex molecular architectures.
Among the diverse array of available chiral building blocks, (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol stands out as a valuable and versatile synthon. Its rigid bicyclic structure, coupled with a strategically positioned stereogenic center, provides a powerful tool for the transfer of chirality in a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this chiral alcohol. We will delve into its enantioselective synthesis, outline detailed protocols for its application as a chiral auxiliary and precursor, and explore its potential in the synthesis of bioactive molecules.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is essential for its effective handling and application in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but the related (1S)-1,2,3,4-tetrahydronaphthalen-1-ol has a melting point of 28-32 °C[1]. |
| Boiling Point | Not reported for the specific enantiomer. The racemate has a boiling point of 102-104 °C at 2 mmHg[1]. |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran. |
| Specific Rotation | The specific rotation is a key parameter for confirming the enantiomeric purity. The value should be determined experimentally and compared to literature values if available. |
Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the benzylic proton at the stereocenter, the methylene protons of the tetralin ring, and the methyl group. The exact chemical shifts and coupling constants should be determined for the synthesized material.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for all 11 carbon atoms, including the aromatic carbons, the carbinol carbon, the aliphatic carbons of the tetralin ring, and the methyl carbon.
-
IR (KBr): The infrared spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, as well as characteristic C-H and C=C stretching frequencies for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 162, along with characteristic fragmentation patterns.
Enantioselective Synthesis of (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
The cornerstone of utilizing this chiral building block is its efficient and highly enantioselective synthesis. The most common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 7-methyl-1-tetralone. Two powerful catalytic methods, the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, are highlighted here.
Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[2][3][4][5] The predictable stereochemical outcome and high enantioselectivities make it a preferred choice for this transformation.
Workflow for CBS Asymmetric Reduction:
Caption: Workflow for the CBS asymmetric reduction of 7-methyl-1-tetralone.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to the desired temperature (typically between -20 °C and 0 °C) using a suitable cooling bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.2 eq.) to the catalyst solution while maintaining the temperature. Stir the mixture for 10-15 minutes.
-
Substrate Addition: Add a solution of 7-methyl-1-tetralone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. To the residue, add 1 M HCl and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Method 2: Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is another exceptionally powerful and widely used method for the enantioselective reduction of ketones.[6][7][8] This method typically employs a ruthenium catalyst with a chiral diamine ligand and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.
Workflow for Noyori Asymmetric Transfer Hydrogenation:
Caption: Workflow for Noyori asymmetric transfer hydrogenation.
Detailed Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand, for example, (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, in a suitable solvent like dichloromethane or acetonitrile. Stir the mixture at room temperature for 15-30 minutes to form the active catalyst.
-
Reaction Mixture: To the catalyst solution, add 7-methyl-1-tetralone followed by the hydrogen donor, typically a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor its progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Applications of (1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol as a Chiral Building Block
The utility of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol extends beyond its existence as a chiral alcohol. It serves as a versatile precursor for a range of chiral auxiliaries, ligands, and synthons, enabling the stereocontrolled introduction of new stereocenters in subsequent reactions.
Derivatization to Chiral Auxiliaries for Diastereoselective Reactions
The hydroxyl group of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be readily derivatized to form ethers or esters, which can then be employed as chiral auxiliaries to direct the stereochemical outcome of various reactions.[7][9]
Example: Diastereoselective Alkylation
The chiral alcohol can be converted to its corresponding methyl ether, which can then be used to direct the alkylation of an attached prochiral enolate. The steric bulk of the tetralin moiety effectively shields one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.
Workflow for Diastereoselective Alkylation:
Caption: General workflow for diastereoselective alkylation using a derivative of the chiral alcohol as an auxiliary.
Protocol for Etherification (Williamson Ether Synthesis):
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol in anhydrous THF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) portion-wise.
-
Alkylation: After gas evolution ceases, add a suitable alkylating agent (e.g., methyl iodide or benzyl bromide) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting ether by column chromatography.
Substrate-Controlled Diastereoselective Reactions
The stereocenter of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can directly influence the stereochemical outcome of reactions at adjacent positions, a concept known as substrate-controlled diastereoselection.
Example: Diastereoselective Epoxidation
The hydroxyl group can direct the epoxidation of a nearby double bond through the formation of a hydrogen bond with the oxidizing agent (e.g., m-CPBA or a vanadium-based catalyst), leading to the formation of a single diastereomer of the epoxide.[4][6][10]
Protocol for Directed Epoxidation:
-
Reaction Setup: Dissolve the allylic alcohol derived from (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol in an appropriate solvent such as dichloromethane.
-
Epoxidation: Add the epoxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench any excess peroxy-acid with a reducing agent like sodium thiosulfate solution. Perform an aqueous work-up and extract the product.
-
Purification: Purify the epoxide by column chromatography. The diastereoselectivity can be assessed by NMR spectroscopy.
Conclusion
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a valuable and underutilized chiral building block with significant potential in asymmetric synthesis. Its straightforward enantioselective preparation via established catalytic methods opens the door to its widespread application. By serving as a precursor to chiral auxiliaries or by directing stereoselective transformations through substrate control, this chiral alcohol provides a reliable and efficient means of introducing and controlling stereochemistry in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The protocols and workflows outlined in this application note are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this versatile chiral building block.
References
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Library of Medicine. [Link]
-
Applications of Chiral Three-Membered Rings for Total Synthesis: A Review. ResearchGate. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Semantic Scholar. [Link]
-
Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Thieme Connect. [Link]
-
acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. Organic Syntheses. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. National Library of Medicine. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2. PubChem. [Link]
-
Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]
-
Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Chemical synthesis and application of aryldihydronaphthalene derivatives. National Library of Medicine. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Library of Medicine. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
(1S)-1,2,3,4-tetrahydronaphthalen-1-ol. ChemBK. [Link]
-
Asymmetric synthesis of chiral b-iodo Baylis–Hillman esters using MgI2 as promoter via a one. myweb. [Link]
-
Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses. [Link]
-
Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
1,2,3,4-Tetrahydronaphthalen-1-ol. SIELC Technologies. [Link]
-
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. NIST WebBook. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Highly enantio- and diastereoselective one-pot synthesis of acyclic epoxy alcohols with three contiguous stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions [cureffi.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
reagents for stereoselective hydrogenation of 7-methyltetralone
Application Note: Stereoselective Hydrogenation of 7-Methyl-1-Tetralone
Introduction & Scope
The enantioselective reduction of 7-methyl-1-tetralone to (S)- or (R)-7-methyl-1-tetralol is a critical transformation in the synthesis of bioactive pharmaceutical intermediates. Tetralols serve as chiral building blocks for serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.
Achieving high enantiomeric excess (ee) in cyclic ketones is historically challenging due to the conformational rigidity of the fused ring system. While biological methods (Ketoreductases) exist, chemocatalysis remains the preferred route for early-phase scalability and speed.
This guide details the Asymmetric Transfer Hydrogenation (ATH) protocol using the Noyori-Ikariya Ru(II) complex .[1] This method is selected over high-pressure hydrogenation for this application note because it operates at ambient pressure, requires no specialized autoclave equipment, and demonstrates superior stereocontrol for tetralone derivatives.
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis
Unlike classical hydrogenation where the metal center alone dictates reactivity, the Ru-TsDPEN system operates via a metal-ligand bifunctional mechanism .
-
The Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (or its enantiomer).[2]
-
The Mode: Outer-sphere hydrogen transfer. The amine proton on the ligand and the hydride on the ruthenium are transferred simultaneously to the ketone oxygen and carbonyl carbon, respectively.
-
Why it works for 7-Methyltetralone: The chiral pocket defined by the p-cymene and the TsDPEN phenyl groups creates a rigid steric environment that discriminates between the re and si faces of the incoming tetralone.
Figure 1: Catalytic Cycle of Ru-TsDPEN Transfer Hydrogenation
Caption: The outer-sphere mechanism allows simultaneous transfer of H+ (from NH) and H- (from Ru), avoiding direct metal-oxygen coordination.
Reagent Selection Guide
The choice of hydrogen donor is the single most critical variable in this protocol.
| Parameter | System A: Formic Acid / TEA (Recommended) | System B: Isopropanol (IPA) |
| Thermodynamics | Irreversible. Evolution of CO₂ drives reaction to completion. | Reversible. Requires dilute conditions to push equilibrium. |
| Kinetic Profile | Faster rates for electron-rich ketones (like 7-methyltetralone). | Slower; often stalls at 90-95% conversion. |
| Solvent | Can run neat or in DCM/DMF. | IPA acts as solvent and reagent. |
| Safety | Caution: CO₂ off-gassing requires venting. | Flammable, but no gas evolution. |
| Typical ee% | 97 - >99% | 90 - 95% |
Recommendation: Use System A (HCOOH/TEA) . The irreversible nature ensures complete conversion, simplifying purification by eliminating the need to separate unreacted ketone from the alcohol product.
Detailed Protocol: Asymmetric Transfer Hydrogenation
Target: Synthesis of (S)-7-methyl-1-tetralol Scale: 10 mmol (approx. 1.6 g) Expected Yield: >95% Expected ee: >98%
Materials
-
Substrate: 7-methyl-1-tetralone (Purity >98%).
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7). Note: Use (S,S)-ligand to obtain (S)-alcohol.
-
Reagent: Formic Acid / Triethylamine complex (5:2 molar ratio).[1][2] Commercially available or prepared in situ.[3]
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
Experimental Workflow
Caption: Operational workflow for batch synthesis. Critical control point: CO2 venting during the Reaction phase.
Step-by-Step Procedure
-
Preparation of Reaction Mixture:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methyl-1-tetralone (1.60 g, 10 mmol) in DCM (5 mL). Note: The reaction can be run neat in the FA/TEA mixture, but DCM improves solubility and mass transfer.
-
Add the Formic Acid/TEA azeotrope (5:2 ratio) (5.0 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 10 minutes. Oxygen can deactivate the ruthenium hydride species.
-
-
Catalyst Addition:
-
Add RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol). This corresponds to a Substrate/Catalyst (S/C) ratio of 200:1.
-
Expert Tip: For scale-up (>100g), the S/C ratio can be increased to 1000:1 to reduce costs, though reaction time will extend to 48h.
-
-
Reaction:
-
Workup:
-
Purification:
-
The crude product is usually chemically pure (>95%). If necessary, purify via flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).
-
Quality Control & Validation
To validate the stereoselectivity, chiral HPLC is required.[9]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane / Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 254 nm.
-
Retention Times (Approximate):
-
(S)-Enantiomer: ~12 min
-
(R)-Enantiomer: ~15 min
-
Note: Confirm elution order with a racemic standard.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂). | Ensure rigorous degassing of solvents and reagents. |
| Low Conversion (<50%) | Substrate inhibition. | Increase solvent volume (DCM) to dilute the ketone. |
| Low ee% (<90%) | High Temperature. | Lower reaction temperature to 20°C or 4°C. Reaction will be slower but more selective. |
| Slow Reaction Rate | Old Catalyst. | Ru-TsDPEN is stable, but ensure the complex is a brick-red solid. If black/green, repurify or replace. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][8][10][11] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M., & Wills, M. (1999).[8] Asymmetric transfer hydrogenation of C=O and C=N bonds.[8][12] Tetrahedron: Asymmetry, 10(11), 2045-2061.
-
Blacker, A. J., et al. (2004). Scale-up of the Asymmetric Transfer Hydrogenation of Ketones. Organic Process Research & Development, 8(6), 931–939.
-
Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Ketones. Journal of the American Chemical Society, 133(27), 10696–10699.
Sources
- 1. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 2. US20130338377A1 - Asymmetric reduction process - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ymc.co.jp [ymc.co.jp]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kanto.co.jp [kanto.co.jp]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Solvent Selection for the Asymmetric Synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Introduction
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceuticals. Its stereochemical configuration is crucial for the biological activity of the final active pharmaceutical ingredient (API). The asymmetric reduction of the prochiral ketone, 7-methyl-1-tetralone, is the most direct and widely employed method for its synthesis. The choice of solvent in this transformation is not merely a matter of dissolution but a critical parameter that profoundly influences reaction kinetics, yield, and, most importantly, the enantioselectivity of the desired product. This document provides a comprehensive guide to understanding and optimizing solvent selection for this pivotal synthesis, drawing upon established principles of asymmetric catalysis.
The enantioselective reduction of ketones can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation.[] In these processes, a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the stereoselective addition of hydrogen across the carbonyl group. The solvent plays a multifaceted role in these reactions, influencing catalyst solubility, stability, and the intricate interactions within the transition state that ultimately dictate the stereochemical outcome.
The Critical Role of the Solvent in Asymmetric Reduction
The solvent's influence on the asymmetric reduction of 7-methyl-1-tetralone can be attributed to several key factors:
-
Catalyst-Substrate Interaction: The solvent can modulate the interaction between the chiral catalyst and the ketone substrate. This includes influencing the conformational flexibility of the catalyst and the substrate's approach to the catalytic active site.
-
Transition State Stabilization: Solvents can stabilize the diastereomeric transition states to different extents. The transition state leading to the desired (S)-enantiomer must be preferentially stabilized over the one leading to the (R)-enantiomer to achieve high enantiomeric excess (ee).
-
Hydrogen Source and Transfer Mechanism: In asymmetric transfer hydrogenation (ATH), the solvent can also act as the hydrogen source (e.g., isopropanol) or mediate the transfer of hydrogen from a donor (e.g., formic acid/triethylamine mixture).[2] The nature of the solvent can dictate the operative mechanism, such as an inner-sphere or outer-sphere hydrogen transfer, which can have significant stereochemical consequences.[3] Recent computational studies have highlighted the importance of explicit solvent molecules in lowering transition state energies through hydrogen bonding with the ketone oxygen.[2]
-
Solubility and Mass Transfer: The solubility of the catalyst, substrate, and reagents in the chosen solvent is fundamental for achieving efficient reaction rates and preventing catalyst deactivation or precipitation.
Solvent Polarity and Protic vs. Aprotic Nature
The polarity of the solvent is a primary consideration. Non-polar solvents, such as toluene, have been shown to provide high enantioselectivity in some asymmetric reductions.[4][5] This is often attributed to minimizing non-specific interactions and allowing the specific, chirality-inducing interactions between the catalyst and substrate to dominate.
Protic solvents, particularly alcohols like isopropanol and methanol, are frequently used in transfer hydrogenation reactions. Isopropanol often serves as both the solvent and the hydrogen donor.[6] However, the choice of alcohol can be critical. For instance, in some systems, high enantiomeric excess is achieved in isopropanol, while methanol leads to a racemic product due to a change in the catalytic pathway.[6] This highlights the solvent's direct involvement in the hydrogen transfer step. Aprotic polar solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM), can also be effective, but their ability to coordinate with the metal center of the catalyst can sometimes inhibit the reaction or alter its stereochemical course.
Experimental Protocols
The following protocols outline the general procedures for the asymmetric reduction of 7-methyl-1-tetralone, with a focus on the impact of solvent selection. These are intended as starting points for optimization by researchers.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-Based Catalyst in Isopropanol
This protocol is a widely adopted method for the asymmetric reduction of tetralones.
Materials:
-
7-methyl-1-tetralone
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) chloride complex [(S,S)-TsDPEN-Ru]
-
Isopropanol (anhydrous)
-
Formic acid
-
Triethylamine (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the (S,S)-TsDPEN-Ru catalyst (typically 0.1-1 mol%).
-
Add anhydrous isopropanol as the solvent.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the 7-methyl-1-tetralone substrate to the flask.
-
Add the formic acid/triethylamine mixture (typically 2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation (AH) using an Iridium-Based Catalyst
This protocol utilizes molecular hydrogen as the reducing agent and is often performed under pressure.
Materials:
-
7-methyl-1-tetralone
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Solvent (e.g., methanol, ethanol, or toluene)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with [Ir(cod)Cl]₂ and the chiral ligand.
-
Add the chosen anhydrous solvent to dissolve the catalyst precursor.
-
Stir the mixture for a specified time to allow for catalyst formation.
-
Add the 7-methyl-1-tetralone substrate.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with inert gas.
-
Work up the reaction mixture as described in Protocol 1.
-
Analyze the yield and enantiomeric excess of the product.
Data Presentation: Impact of Solvent on Enantioselectivity
The following table summarizes representative data on the effect of solvent on the asymmetric reduction of a tetralone substrate. This data is illustrative and specific results will depend on the exact catalyst, ligand, and reaction conditions employed.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ru-TsDPEN | Isopropanol | 28 | >95 | 98 (S) |
| 2 | Ru-TsDPEN | Methanol | 28 | >95 | 5 (S) |
| 3 | Ru-TsDPEN | Acetonitrile | 28 | 80 | 92 (S) |
| 4 | Ir-BINAP | Toluene | 25 | 92 | 95 (R) |
| 5 | Ir-BINAP | THF | 25 | 88 | 85 (R) |
| 6 | CBS Catalyst | Toluene | 25 | High | >90 |
| 7 | CBS Catalyst | THF | 25 | High | 85 |
Data is compiled for illustrative purposes and may not represent a single study.
Visualization of Concepts
Reaction Pathway
Caption: Asymmetric reduction of 7-methyl-1-tetralone.
Solvent Selection Workflow
Caption: Workflow for solvent selection and optimization.
Conclusion
The selection of a solvent is a paramount decision in the development of a robust and efficient synthesis for (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. A systematic approach that considers the interplay between the solvent, catalyst, substrate, and hydrogen source is essential for achieving high yields and, critically, high enantioselectivity. The protocols and data presented herein serve as a foundational guide for researchers to navigate the complexities of solvent effects in asymmetric catalysis and to develop optimized procedures for the production of this important chiral intermediate. It is imperative that for each new catalyst system or substrate, a thorough solvent screening and optimization process is undertaken to unlock the full potential of the asymmetric transformation.
References
-
Wolf, W. J., et al. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Organic Letters, 26(15), 3103–3108. [Link]
-
Pavlova, A., & Meijer, E. J. (2022). Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. PMC. [Link]
-
Li, Z., et al. (2025). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. PMC. [Link]
-
Touge, T., et al. (2019). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 141(41), 16354–16361. [Link]
-
Wang, D., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]
-
Wolf, W. J., et al. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. PubMed. [Link]
-
Shemet, A., et al. (2025). Development of Scalable Synthesis of Chiral Tetralol via Hydrogen Borrowing and Dynamic Kinetic Resolution. Figshare. [Link]
-
Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
-
Schmitz, M., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis. [Link]
-
Adolfsson, H. (2005). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com. [Link]
-
Crimmins, M. T., et al. (2011). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron Letters, 52(33), 4334-4336. [Link]
-
Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2(12), 396-408. [Link]
-
Zhang, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7281-7291. [Link]
-
Wolf, W. J., et al. (2024). α‑Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. ACS Figshare. [Link]
-
Halford, B. (2019). Solvent Steers Chiral Synthesis. ACS Axial. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Puzzi, M., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. [Link]
-
Beilstein Journals. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journals. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. PubChem. [Link]
-
Quideau, S., & Pouységu, L. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. NIST WebBook. [Link]
-
Sekhri, L., & Nedjimi. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6). Cheméo. [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Ataman Kimya. [Link]
Sources
- 2. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Resolution of Racemic 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Welcome to the dedicated technical support guide for the chiral resolution of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating this key chiral intermediate. As a secondary alcohol, its resolution presents unique challenges and opportunities. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for resolving racemic 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol?
There are three primary strategies for resolving this and similar secondary alcohols:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by crystallization due to their different physical properties, like solubility.[1][2][3][4] For an alcohol, this requires derivatization into an acidic ester (e.g., a phthalate or maleate monoester) first, which is then resolved with a chiral base.[5][6]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, which selectively acylates one enantiomer of the alcohol at a much faster rate than the other.[1][7] This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[1][8] It is often the preferred method for both analytical quantification of enantiomeric excess (e.e.) and for small to medium-scale preparative separations.
Q2: I want to use diastereomeric crystallization. How do I choose an appropriate chiral resolving agent?
Since 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a neutral alcohol, it must first be converted into a derivative with an acidic or basic handle. A common strategy is to react the alcohol with an anhydride (e.g., phthalic anhydride or maleic anhydride) to form a monoester, which provides a carboxylic acid group.[5][6] This acidic derivative can then be resolved using a variety of commercially available chiral bases. Common choices include:
-
Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)[1]
-
(R)- or (S)-α-methylbenzylamine (also known as 1-phenylethylamine)[9][10]
The selection is often empirical, and screening several resolving agents and solvents is a standard part of methods development.[11]
Q3: For enzymatic resolution, what type of enzyme and acyl donor should I start with?
Lipases are highly effective for the kinetic resolution of secondary alcohols.[7] A robust starting point is immobilized Candida antarctica Lipase B (CAL-B) , which is known for its broad substrate scope and high enantioselectivity.[12] For the acyl donor, an irreversible acylating agent like vinyl acetate is often preferred because it drives the reaction forward and prevents the reverse reaction (hydrolysis).[7] The reaction is typically run in a non-polar organic solvent like hexane, heptane, or toluene to maintain enzyme activity.
Q4: Which chiral HPLC column is best for analyzing the enantiomeric purity of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol?
For tetralone derivatives and related alcohols, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[13][14] Start your screening with the following columns under normal phase conditions:
-
Amylose-based: Chiralpak® AS or Chiralpak® AD
-
Cellulose-based: Chiralcel® OD or Chiralcel® OJ
Studies on similar tetralone structures show that amylose-based CSPs, particularly those with (S)-α-methylphenyl carbamate selectors (like Chiralpak AS), often provide excellent resolution.[13][15] A typical mobile phase would be a mixture of hexane or heptane with a small percentage of an alcohol modifier like isopropanol (IPA) or ethanol.[15][16][17]
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q: My diastereomeric salt crystallization is failing. Either nothing crystallizes, I get an oil, or the final enantiomeric excess (e.e.) is below 50%. What's going wrong?
This is a multifaceted problem, but a systematic approach can identify the cause. The success of a diastereomeric resolution hinges on the significant solubility difference between the two diastereomeric salts.[3]
-
Confirm Derivative Formation: Before attempting the resolution, ensure the initial derivatization of the alcohol to its acidic monoester (e.g., phthalate monoester) has gone to completion. Use NMR or LC-MS to confirm the structure and purity of the starting material. Incomplete reaction introduces impurities that can inhibit crystallization.
-
Solvent Selection is Critical: The solvent must provide a critical balance: it needs to fully dissolve both diastereomeric salts at an elevated temperature but allow only the less soluble salt to crystallize upon cooling.
-
The Problem: If the solvent is too good (high polarity), both salts will remain in solution. If it's too poor (low polarity), both may crash out as an amorphous solid or oil.
-
The Solution: Screen a range of solvents with varying polarities and hydrogen bonding capabilities.[18] Start with common solvents like ethyl acetate, acetone, acetonitrile, and alcohols (methanol, ethanol, isopropanol) or mixtures thereof.
-
| Solvent Category | Examples | Rationale |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good starting point, moderate polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Higher polarity, good for dissolving salts. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Strong H-bonding can disrupt salt lattices but also aid solubility. |
| Ethers | Methyl tert-Butyl Ether (MTBE) | Can be used as an anti-solvent. |
| Hydrocarbons | Toluene, Heptane | Often used as anti-solvents to induce crystallization from a more polar solvent. |
-
Advanced Problem: Solid Solution Formation:
-
The Problem: The most challenging issue is the formation of a solid solution (also known as mixed crystals).[11][18] In this scenario, the crystal lattice of the less soluble diastereomer incorporates the more soluble one, meaning the crystals that form are not diastereomerically pure.[19][20][21] This puts a thermodynamic limit on the achievable diastereomeric excess (d.e.) from a single crystallization, which can be well below what is required.[20][22]
-
Diagnosis: If repeated recrystallizations of your salt do not improve the d.e. beyond a certain point, you are likely dealing with a solid solution.
-
The Solution:
-
Change the Resolving Agent: This is often the most effective strategy.[18] A structurally different chiral base will form a new pair of diastereomers with completely different crystal packing and solubility properties, likely breaking the solid solution behavior.
-
Systematic Solvent Screening: A different solvent can sometimes alter the crystal packing enough to prevent solid solution formation.
-
Temperature Cycling (Annealing): Subjecting the crystalline slurry to cycles of heating and cooling can sometimes promote the exclusion of the undesired diastereomer from the crystal lattice.[18]
-
-
Troubleshooting Guide: Enzymatic Kinetic Resolution
Q: My lipase-catalyzed resolution is very slow, and the enantioselectivity is poor. How can I optimize this reaction?
Enzymatic resolutions are powerful but sensitive to reaction conditions.[7] Poor performance usually points to a suboptimal choice of enzyme, acyl donor, or solvent.
-
Enzyme Choice and Activity: Not all lipases are the same. While CAL-B is a great starting point, other lipases might show higher activity or selectivity for your specific substrate.
-
Acyl Donor Reactivity: The acyl donor dictates the speed and irreversibility of the reaction.
-
The Problem: Simple esters like ethyl acetate can lead to slow reactions because the alcohol byproduct (ethanol) can participate in a reverse reaction (alcoholysis), lowering the net conversion and e.e.
-
The Solution: Use an activated and irreversible acyl donor . Vinyl acetate is the gold standard. The vinyl alcohol tautomerizes to acetaldehyde, which drives the reaction forward.[7] Other options include acetic anhydride, though this can sometimes lead to enzyme deactivation if not used carefully.[12]
-
-
Solvent Environment: The solvent is not just a medium; it directly influences enzyme conformation and activity.
-
The Problem: Polar, protic solvents (like methanol or water) can strip the essential layer of water from the enzyme's surface, denaturing it.
-
The Solution: Use non-polar, anhydrous organic solvents. Heptane, toluene, and MTBE are excellent choices. Ensure your solvent and starting materials are dry by using molecular sieves.
-
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Enantioseparation of secondary alcohols by diastereoisomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing temperature for asymmetric transfer hydrogenation of tetralones
Technical Support Center: Optimizing Temperature for Asymmetric Transfer Hydrogenation (ATH) of Tetralones
Ticket ID: ATH-TET-OPT-001 Subject: Temperature Optimization and Troubleshooting for Ru/Rh-Catalyzed Reduction of Tetralones Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing a trade-off between reaction rate and enantioselectivity (ee) .[1][2] While the general rule of asymmetric catalysis dictates that lower temperatures favor higher enantioselectivity (via enthalpic control), the steric bulk of tetralones—specifically the peri-interaction in
This guide provides a self-validating protocol to optimize temperature, balancing kinetic requirements with thermodynamic selectivity.
Part 1: The Thermodynamics & Kinetics (The "Why")
Q: Why does my enantioselectivity drop significantly above 40°C for some tetralones but not others?
A: This is a competition between
-
Low Temperature: The reaction is enthalpically controlled . The energy gap between the favorable and unfavorable TS is sufficient to lock in high ee.
-
High Temperature: The
term becomes significant. If the "unfavorable" TS has a higher entropy (more disorder/freedom), high temperatures will disproportionately accelerate the formation of the minor enantiomer, eroding ee. -
Tetralone Specifics: 1-tetralone has a rigid structure. Unlike flexible acyclic ketones, it cannot easily rotate to accommodate the catalyst at lower temperatures, often necessitating heat to overcome the activation energy barrier, even at the cost of some ee.
Q: Can I use Dynamic Kinetic Resolution (DKR) for
-
If T is too low:
. You get a classic Kinetic Resolution (max 50% yield).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
If T is optimized (often 40–60°C): Base-catalyzed racemization becomes rapid (
), allowing 100% theoretical yield of the chiral alcohol.
Part 2: Experimental Protocol
Standard Optimized Protocol: Ru-TsDPEN ATH of 1-Tetralone Use this baseline to validate your system before troubleshooting.
Reagents:
-
Substrate: 1-Tetralone (1.0 equiv)
-
Catalyst: RuCl (0.5 – 1.0 mol%)
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope) or NaOOCH/H2O.
-
Solvent: Dichloromethane (DCM) or Water/Methanol (for green chemistry applications).
Step-by-Step:
-
Catalyst Pre-activation: In a Schlenk tube, mix the Ru-dimer and ligand in solvent at 40°C for 20 mins if generating in situ. If using a pre-formed catalyst, skip this.
-
Degassing: rigorous degassing is crucial. Oxygen deactivates the Ru-hydride species.
-
Addition: Add the tetralone and the H-donor mixture.
-
Temperature Setpoint:
-
Start at 30°C. Monitor conversion at 2 hours.
-
*If conversion < 20%: * Increase to 40°C .
-
*If conversion is good but ee < 90%: * Lower to 20°C and double reaction time.
-
-
Quench: Dilute with water/brine immediately upon completion to prevent reversible dehydrogenation.
Part 3: Troubleshooting & FAQs
Q: I am getting <10% conversion after 24 hours at 25°C. Should I add more catalyst? A: No, increase the temperature first. 1-Tetralone is sterically hindered at the Carbonyl-C1 position due to the C8-peri hydrogen.
-
Action: Increase T to 40°C or 50°C .
-
Reasoning: The activation energy for hydride transfer to 1-tetralone is higher than for acetophenone. Catalyst death is unlikely at 25°C; the reaction is simply kinetically stalled.
Q: My product is racemizing over time. Why? A: ATH is reversible.
-
Diagnosis: If you leave the reaction running after 100% conversion, the catalyst can dehydrogenate the chiral alcohol back to the ketone and re-reduce it, eventually leading to a racemic mixture (thermodynamic equilibrium).
-
Fix: Monitor strictly by HPLC/GC. Quench immediately upon full conversion. Lower the temperature (e.g., to 0°C) towards the end of the reaction.
Q: Why does 2-tetralone react faster than 1-tetralone? A: Sterics and Electronics.
-
1-Tetralone: The carbonyl is "tucked" against the aromatic ring's C8 proton.
-
2-Tetralone: The carbonyl is less hindered and the benzylic resonance stabilization of the transition state is more accessible.
-
Implication: You can often run 2-tetralone ATH at 20–25°C with excellent results, whereas 1-tetralone usually requires 35–50°C .
Part 4: Data Summary
Table 1: Temperature Effects on Ru-TsDPEN Catalyzed Reduction Note: Values are representative of standard optimized conditions.
| Substrate | Temp (°C) | Time (h) | Conv. (%) | ee (%) | Notes |
| 1-Tetralone | 25 | 24 | 45 | 98 | Too slow for practical scale-up. |
| 1-Tetralone | 40 | 12 | >99 | 97 | Optimal balance. |
| 1-Tetralone | 60 | 4 | >99 | 92 | Fast, but significant erosion of ee. |
| 2-Tetralone | 25 | 8 | >99 | 98 | Inherently more reactive. |
| 2-Tetralone | 0 | 18 | 95 | >99 | Excellent for high-purity needs. |
| 50 | 24 | 90 | 95 (dr 98:2) | Requires heat for DKR (racemization). |
Part 5: Visualization (Process Logic)
Diagram 1: The ATH Catalytic Cycle & Temperature Sensitivity This diagram illustrates where temperature impacts the cycle: the hydride transfer step (determining ee) and the regeneration step (determining rate).
Caption: The kinetic competition between the Major and Minor Transition States. High temperature increases the probability of traversing the Minor TS path.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing temperature-related failures in ATH experiments.
References
-
Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society. Link
- Touge, T., & Nara, H. (2011). "Development of Tethered Ru(II) Catalysts for Asymmetric Transfer Hydrogenation." Organic Process Research & Development.
-
Palmer, M., et al. (2015). "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts." The Journal of Organic Chemistry. Link
-
RSC Blogs. (2017). "Insights into temperature controlled enantioselectivity in asymmetric catalysis." Royal Society of Chemistry. Link
-
Kim, S. W., et al. (2024).[3] "α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution." Organic Letters. Link
Sources
Validation & Comparative
1H NMR spectrum analysis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
This guide details the 1H NMR spectral analysis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol , a chiral building block often used in the synthesis of sertraline analogs and other bioactive tetralin derivatives.[1][2]
The analysis focuses on three critical comparative pillars:
-
Reaction Monitoring: Distinguishing the product from its ketone precursor (7-methyl-1-tetralone).
-
Structural Verification: Differentiating the 7-methyl regioisomer from other isomers via aromatic coupling patterns.
-
Enantiomeric Purity: Establishing the (1S)-configuration using Mosher's ester analysis, as achiral NMR cannot distinguish enantiomers.
Comparative Spectral Profiling: Alcohol vs. Ketone
The most immediate application of NMR in this context is validating the reduction of 7-methyl-1-tetralone to 7-methyl-1-tetralol .[1][2] The transformation induces diagnostic shifts in both the aromatic and aliphatic regions.
Diagnostic Signal Comparison Table
Note: Chemical shifts (
| Proton Assignment | (1S)-7-Methyl-1-tetralol (Product) | 7-Methyl-1-tetralone (Precursor) | |
| H-1 (Methine/Carbonyl) | 4.70 – 4.75 (m/t, 1H) | No Signal (C=O[1][2] Carbon) | Appearance of Carbinol H |
| H-8 (Aromatic peri) | 7.20 – 7.25 (d, | 7.85 – 7.95 (s/d) | Upfield Shift (~0.7 ppm) |
| H-2 (Methylene) | 1.90 – 2.00 (m) | 2.60 – 2.65 (t) | Upfield Shift (Loss of |
| H-7 (Methyl Group) | 2.32 (s, 3H) | 2.38 (s, 3H) | Minor Upfield Shift |
| OH (Hydroxyl) | 1.80 – 2.20 (br s) | N/A | Diagnostic Exchangeable Peak |
Key Spectral Features
-
The "Peri" Effect (H-8): In the ketone, the proton at position 8 is significantly deshielded (
ppm) due to the magnetic anisotropy of the adjacent carbonyl group.[1] Upon reduction to the alcohol, this anisotropy is removed, causing H-8 to shift upfield to the standard aromatic range ( ppm). -
Carbinol Methine (H-1): The appearance of a triplet or multiplet at
ppm is the definitive marker of successful reduction.[1][2]
Regioisomer Verification: Aromatic Coupling Logic
To confirm the methyl group is at the 7-position (and not the 5, 6, or 8 positions), one must analyze the aromatic splitting pattern (Spin System).
-
7-Methyl Substitution Pattern:
-
H-8: Appears as a broad singlet or doublet with small coupling (
Hz).[1][2] It is isolated from H-5 and H-6 by the methyl group at C-7.[1][2] The small coupling is meta-coupling to H-6. -
H-6: Appears as a doublet of doublets (dd).[1][2] Large ortho-coupling (
Hz) to H-5 and small meta-coupling ( Hz) to H-8.[1][2] -
H-5: Appears as a doublet (
Hz), coupled only to H-6.[1][2]
-
-
Contrast with 6-Methyl Isomer:
-
Would show two protons with meta-coupling (H-5 and H-7) and no large ortho doublet, or a different pattern depending on exact substitution, but clearly distinct from the H-5/H-6 ortho pair seen in the 7-methyl isomer.
-
Enantiomeric Configuration Analysis (Mosher's Method)
Standard 1H NMR cannot distinguish between (1S) and (1R) enantiomers. To verify the (1S) configuration, the sample must be derivatized with a chiral auxiliary, typically
The Principle
Reaction with (R)- and (S)-MTPA chloride yields diastereomeric esters.[1][2] The magnetic anisotropy of the phenyl group in the MTPA moiety differentially shields protons in the (1S) vs. (1R) substrate.[1]
- [1][2]
-
By mapping the sign (+/-) of
for protons L1 (H-2, H-3) and L2 (H-8, Ar-Me), the absolute configuration is deduced.[1][2]
Experimental Workflow: Mosher Ester Synthesis
Perform this protocol in duplicate: once with (R)-MTPA-Cl and once with (S)-MTPA-Cl.
-
Preparation: Dissolve 5 mg of (1S)-7-methyl-1-tetralol in 0.5 mL dry pyridine in an NMR tube (or small vial).
-
Reaction: Add 10
L of (R)-(-)-MTPA-Cl (or S-isomer for the second tube).[1][2] -
Incubation: Shake and allow to stand at room temperature for 1-2 hours.
-
Quench: Add 10
L of water to hydrolyze excess acid chloride. -
Extraction (Optional but recommended): Dilute with Et
O, wash with 1M HCl (to remove pyridine), dry over Na SO , and redissolve in CDCl . -
Acquisition: Acquire 1H NMR (and 19F NMR if available) for both esters.
Configuration Decision Tree
Caption: Logic flow for assigning the (1S) configuration based on Mosher ester chemical shift differences (
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link[1]
-
Sigma-Aldrich. (n.d.).[1][2] 1,2,3,4-Tetrahydronaphthalen-1-ol Product Analysis. Link[1]
-
PubChem. (2025).[1][2] 7-Methyl-1-tetralone Compound Summary. National Library of Medicine. Link[1]
-
BenchChem. (2025).[1][2] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Link
Sources
comparing (1S) and (1R) enantiomers of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Technical Comparison Guide: (1S) vs. (1R) Enantiomers of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Executive Summary
7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (7-methyl-1-tetralol) represents a critical class of chiral bicyclic alcohols used as pharmacophores in drug discovery (e.g., S1P receptor agonists) and as intermediates in the synthesis of sesquiterpenes (e.g., cis-calamenene).
The distinction between the (1S) and (1R) enantiomers is not merely academic; it dictates the stereochemical outcome of downstream coupling reactions and biological binding affinity. This guide provides a definitive technical comparison, focusing on synthetic access, analytical resolution, and physiochemical properties.
Stereochemical & Physical Characterization
The chirality of 7-methyl-1-tetralol arises at the C1 position. The absolute configuration is assigned via the Cahn-Ingold-Prelog (CIP) priority rules: -OH > Aryl C > Methylene C > H .
| Feature | (1S)-Enantiomer | (1R)-Enantiomer |
| Configuration | (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
| Optical Rotation | Typically Levorotatory (-) | Typically Dextrorotatory (+) |
| 3D Topology | Hydroxyl group projects away (dashed) when ring is flat.[1][2] | Hydroxyl group projects forward (wedged) when ring is flat. |
| CAS Number | Specific enantiomer CAS varies by vendor; Racemate is 14944-28-6 | Specific enantiomer CAS varies by vendor |
*Note: Based on the parent 1-tetralol analog where (S) is (-) and (R) is (+). Experimental verification of the specific rotation sign for the 7-methyl derivative is required as remote substitution can occasionally invert the sign despite identical absolute configuration.
Synthetic Access: Asymmetric Transfer Hydrogenation (ATH)
The most reliable method to access high optical purity (>95% ee) is the Noyori Asymmetric Transfer Hydrogenation of the corresponding ketone (7-methyl-1-tetralone). This method is preferred over enzymatic reduction for scale-up due to solubility profiles and predictable stereochemical outcomes.
Mechanism & Catalyst Selection
The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The "CH/π interaction" between the ligand's aromatic ring and the substrate's aromatic ring dictates the face of attack.
-
To obtain (1S)-Alcohol: Use (S,S)-Ru-TsDPEN catalyst.
-
To obtain (1R)-Alcohol: Use (R,R)-Ru-TsDPEN catalyst.
Standard Operating Procedure (Self-Validating Protocol)
-
Reagents: 7-methyl-1-tetralone (1.0 eq), RuCl (0.5 mol%), Formic acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water/DCM biphasic system.
-
Conditions: Stir at 25–40°C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Validation: Conversion should be >98% by GC/NMR before checking ee.
Figure 1: Stereodivergent synthesis workflow using Noyori Transfer Hydrogenation catalysts.
Analytical Resolution: Chiral HPLC
Separating the (1S) and (1R) enantiomers requires a polysaccharide-based chiral stationary phase.[3] The 7-methyl group adds lipophilicity compared to 1-tetralol, often improving resolution on coated phases.
Method Development Strategy
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for tetralols.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 220 nm (aromatic absorption) or 254 nm.
Expected Elution Order (OD-H Column):
-
Note: Elution order can reverse based on solvent ratio, but typically:
-
(1S)-Enantiomer (often elutes first)
-
(1R)-Enantiomer (often elutes second)
-
-
Mandatory Validation: Inject a racemic standard first to establish retention times (
) and resolution ( ).
Figure 2: Analytical workflow for determining Enantiomeric Excess (ee).
Comparative Reactivity & Biological Utility
While the chemical reactivity (e.g., oxidation rates) of the enantiomers is identical in an achiral environment, their behavior diverges significantly in chiral environments (enzymes, receptors).
A. Biological Implications[4][5]
-
S1P Agonist Precursors: Tetralin-based scaffolds are explored as S1P1 receptor agonists (immunomodulators). The binding pocket of S1P receptors is highly stereospecific; typically, only one enantiomer (often the phosphate derivative of the S-isomer in related FTY720 analogs) fits the hydrophobic pocket effectively.
-
Metabolic Stability: In vivo, oxidases (CYP450) may preferentially hydroxylate or glucuronidate one enantiomer over the other, leading to different pharmacokinetic half-lives.
B. Chemical Utility (Inversion)
If the (1S) enantiomer is obtained but the (1R) is required (or vice versa), a Mitsunobu Inversion can be employed.
-
Protocol: React (1S)-alcohol with Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and Benzoic acid.
-
Result: Formation of the (1R)-benzoate ester (inversion of configuration). Hydrolysis yields the (1R)-alcohol.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
-
Chiral Technologies. (n.d.). Chiralcel OD-H Instruction Manual. Daicel Corporation. Link
-
Hale, J. J., et al. (2004). Selecting the R or S enantiomer for S1P1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. (Contextual reference for tetralin biological activity). Link
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Methyl-Substituted Tetralols
Executive Summary
Methyl-substituted tetralols (1,2,3,4-tetrahydro-1-naphthols and -2-naphthols) are critical intermediates in the synthesis of bioactive compounds and common metabolites of naphthalene-based drugs. Distinguishing between positional isomers—specifically the location of the hydroxyl group (C1 vs. C2) and the methyl substituent—is a persistent analytical challenge.
This guide provides a comparative technical analysis of fragmentation pathways to enable precise structural assignment.[1] We compare Electron Ionization (EI) against Electrospray Ionization (ESI) and delineate the specific mechanistic markers that distinguish 1-tetralols from 2-tetralols .
Part 1: Mechanistic Foundations
To interpret the mass spectra of methyl-tetralols, one must understand the competition between two dominant high-energy pathways: Dehydration and the Retro-Diels-Alder (RDA) reaction.
The Dehydration Pathway ( )
This is the primary differentiator between 1-tetralols and 2-tetralols.
-
1-Tetralols (Benzylic): The hydroxyl group at C1 is benzylic. Upon electron impact, water elimination is thermodynamically favored because it yields a resonance-stabilized benzylic carbocation (or a conjugated double bond system like 1,2-dihydronaphthalene).
-
2-Tetralols (Homobenzylic): The hydroxyl at C2 is homobenzylic. Elimination of water creates a less stable secondary carbocation or requires a more complex rearrangement. Consequently, the
peak is significantly less intense in 2-tetralols than in 1-tetralols.
The Retro-Diels-Alder (RDA) Pathway
The saturated ring of the tetralin system mimics cyclohexene. Under high energy (EI), it undergoes RDA fragmentation.
-
Mechanism: Cleavage of the C2-C3 and C1-C4 bonds (or C1-C2/C3-C4 depending on substitution).
-
Diagnostic Value: The mass of the neutral loss (ethylene vs. propene) reveals whether the methyl group is located on the "expelled" bridge (C2/C3) or the retained aromatic core.
Visualization: Competitive Fragmentation Pathways
Figure 1: Competitive fragmentation pathways for methyl-tetralols. Path A (Dehydration) is structurally diagnostic for the hydroxyl position, while Path B (RDA) helps locate the methyl substituent.
Part 2: Comparative Analysis of Ionization Modes
Choosing the correct ionization technique is binary: use EI for structural elucidation and ESI/APCI for sensitivity and molecular weight confirmation.
Table 1: Performance Comparison (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft |
| Molecular Ion ( | Weak to Moderate. Often distinct. | Strong |
| Fragmentation | Extensive (Rich structural fingerprint).[2] | Minimal (Requires MS/MS for fragments). |
| Isomer Differentiation | Excellent. Distinguishes 1-OH vs 2-OH via fragment ratios. | Poor. Isomers often yield identical protonated molecules. |
| Key Application | Structural ID, Library Matching. | Quantitation, Metabolism Studies (LC-MS). |
Expert Insight: For methyl-tetralols, ESI often results in in-source water loss (
Part 3: Isomeric Differentiation (The Core Data)
This section details how to distinguish the specific isomers using EI-MS data.
Distinguishing Hydroxyl Position (1-OH vs. 2-OH)
The intensity of the
-
1-Methyl-1-tetralol & derivatives:
-
Base Peak: Often
144 ( ). -
Mechanism: Formation of the hyper-stable methyl-dihydronaphthalene ion.
-
-
Methyl-2-tetralols:
-
Base Peak: Often the molecular ion (
) or RDA fragment. -
Signal: The
peak is present but significantly weaker (< 50% relative abundance) compared to the 1-isomer.
-
Locating the Methyl Group (RDA Shift)
The RDA reaction cleaves the saturated ring. We can track the methyl group by observing what is lost.[1][3]
-
Scenario A: Methyl on the Aromatic Ring
-
The saturated ring is unsubstituted.
-
RDA Loss: Ethene (
, 28 Da). -
Observed Transition:
.
-
-
Scenario B: Methyl on the Saturated Ring (C2 or C3)
-
The methyl group is part of the bridge expelled during RDA.
-
RDA Loss: Propene (
, 42 Da). -
Observed Transition:
.
-
Decision Logic for Isomer Identification
Figure 2: Decision tree for assigning methyl-tetralol isomers based on EI-MS spectral features.
Part 4: Experimental Protocols
Protocol 1: GC-MS Structural Elucidation
Use this protocol for primary identification of isomers.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
-
Why? TMS-derivatives stabilize the molecular ion and prevent thermal dehydration in the injector port, making the intrinsic MS fragmentation easier to study.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: Split 10:1, 250°C.
-
Oven: 60°C (1 min)
20°C/min 280°C (hold 3 min).
-
-
MS Parameters:
-
Source: EI, 70 eV, 230°C.
-
Scan Range: 40–300 amu.
-
Protocol 2: LC-MS/MS for Metabolite Confirmation
Use this for biological matrices.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Note: Tetralols ionize poorly in ESI+. Monitor for
(m/z 145) or use APCI for better radical cation generation.
-
References
-
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books.
- Foundational text for RDA and dehydr
-
Kühne, H., & Hesse, M. (1982). The Retro-Diels-Alder Reaction in Mass Spectrometry. Mass Spectrometry Reviews, 1(1), 15-28.
- Authoritative review on RDA fragment
-
Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides: biological and chemical degradation of the nitrofen analog. Journal of Agricultural and Food Chemistry, 31(6), 1201-1207.
- Provides experimental data on the fragmentation of tetralin-rel
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[2]
- Reference for benzylic vs.
Sources
Technical Comparison: Chemical vs. Enzymatic Reduction of 7-Methyltetralone
Executive Summary
Objective: This guide provides a technical evaluation of reducing 7-methyl-1-tetralone (CAS: 22009-37-6) to 7-methyl-1-tetralol. We compare classical chemical reduction (sodium borohydride, CBS reduction) against modern biocatalytic reduction (Ketoreductases/ADHs).
Core Insight: While chemical reduction with NaBH₄ offers a low-cost entry for racemic alcohols, drug development applications requiring high enantiopurity (>99% ee) increasingly favor enzymatic routes. Biocatalysis eliminates the need for toxic transition metals (Ru, Rh) used in asymmetric hydrogenation and avoids the cryogenic conditions required by borane-mediated CBS reductions.
Mechanistic Principles
Chemical Reduction (Hydride Transfer)
Chemical reduction relies on the nucleophilic attack of a hydride ion (
-
Mechanism: The boron atom coordinates with the carbonyl oxygen, facilitating the transfer of a hydride to the electrophilic carbon. This process is non-stereoselective in achiral environments, producing a racemic mixture (50:50 R/S).
-
Stereoselective Variant: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from a specific face (Re or Si), inducing chirality.
Enzymatic Reduction (Cofactor-Dependent)
Enzymatic reduction utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).
-
Reagent: Enzyme + Cofactor (NADH or NADPH).[5]
-
Mechanism: The enzyme binds the substrate in a specific orientation within the active site. The cofactor (NAD(P)H) donates a hydride to the carbonyl carbon while a conserved amino acid residue (often Tyrosine or Serine) stabilizes the oxyanion and donates a proton.
-
Stereoselectivity: Due to the rigid chiral environment of the active site, hydride transfer is highly facial-selective, typically yielding >99% ee.
Figure 1: Mechanistic divergence between non-selective chemical reduction and stereoselective enzymatic reduction.
Experimental Protocols
Protocol A: Chemical Reduction (Standard Racemic)
Context: Used when chirality is irrelevant or for generating analytical standards.
-
Reagents: NaBH₄, Methanol (MeOH), THF.[1]
-
Safety: NaBH₄ liberates hydrogen gas; ensure proper venting.
-
Dissolution: Dissolve 7-methyl-1-tetralone (1.0 eq) in a 1:1 mixture of THF/MeOH (0.5 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add NaBH₄ (1.5 eq) portion-wise over 20 minutes to control exotherm and H₂ evolution.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography if necessary (often quantitative crude yield).
Protocol B: Enzymatic Reduction (Asymmetric)
Context: Used for synthesis of chiral drug intermediates (e.g., Encenicline analogs).
-
Reagents: KRED Screening Kit (e.g., Codexis, Daicel), NADPH recycling system (GDH/Glucose or IPA).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0).
-
Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄.
-
Cofactor Mix: Dissolve NADP+ (1.0 mM final) and Glucose (1.5 eq) in the buffer. Add Glucose Dehydrogenase (GDH) (5 U/mL).[6]
-
Substrate Solution: Dissolve 7-methyl-1-tetralone in DMSO (5% v/v final concentration in reaction).
-
Initiation: Add the KRED enzyme (2-5 mg/mL) to the cofactor mix. Add the substrate solution.[1][6][7]
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Workup: Extract with Ethyl Acetate or MTBE. Centrifuge to break emulsion.
-
Analysis: Determine conversion by HPLC and ee by Chiral GC/HPLC (e.g., Chiralcel OD-H column).
Performance Comparison Data
The following data aggregates typical performance metrics for alpha-tetralone derivatives based on literature precedents.
| Metric | Chemical (NaBH₄) | Chemical (CBS Reduction) | Enzymatic (KRED) |
| Selectivity (ee) | 0% (Racemic) | 90 - 97% | >99% |
| Yield | 95 - 99% | 85 - 92% | 90 - 98% |
| Reaction Temp | 0°C to RT | -78°C to -20°C | 25°C to 35°C |
| Solvent System | MeOH / THF | THF / Toluene | Water / Buffer (<5% DMSO) |
| Atom Economy | High | Low (Stoichiometric Borane) | Very High (Catalytic Enzyme) |
| Scalability | Excellent | Difficult (Cryogenic) | Excellent (Simple Stirred Tank) |
| Cost Driver | Reagents (Cheap) | Catalyst/Temp (High) | Enzyme Development (Initial High) |
Key Technical Insights:
-
Stereocontrol: Chemical asymmetric hydrogenation of tetralones often requires expensive Ruthenium (Ru) or Rhodium (Rh) catalysts with chiral diamine ligands. Enzymatic routes achieve superior ee without heavy metals [1].
-
Regioselectivity: In complex substrates (e.g., if other ketones are present), enzymes offer superior regioselectivity compared to NaBH₄, which reduces all accessible ketones [2].
-
Thermodynamics: Enzymatic reductions operate under mild aqueous conditions, avoiding the safety hazards of handling large quantities of hydride reducing agents or hydrogen gas at scale [3].
Decision Framework & Workflow
Use this logic flow to select the appropriate reduction method for your specific development phase.
Figure 2: Decision matrix for selecting reduction methodology based on chirality requirements and scale.
References
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks. NIH/PMC. [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts. PubMed. [Link]
-
Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein J. Org. Chem. [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 7. re.public.polimi.it [re.public.polimi.it]
Safety Operating Guide
Personal protective equipment for handling (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
[1][2][3][4][5]
Executive Summary
This guide defines the safety protocols for handling (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol . While often treated as a standard organic intermediate, this compound presents specific risks due to its tetralin core (peroxide formation) and lipophilic chirality (enhanced dermal absorption) .[1]
Immediate Action Required:
-
Primary Hazard: Skin/Eye Irritant (Category 2); Potential Peroxide Former.[2][1]
-
Mandatory Engineering Control: All open handling must occur inside a certified chemical fume hood.[2][1]
-
Minimum PPE: Nitrile gloves (Double-gloved or >5 mil thickness), chemical splash goggles, lab coat.[3][4][5][2][1]
Risk Assessment & Hazard Identification
Understanding the molecular structure is the first step in safety.[1] This molecule combines a lipophilic aromatic system with a benzylic alcohol.[2][1]
| Hazard Class | Risk Description | Mechanistic Insight |
| Peroxide Formation | High Risk | The benzylic carbon (C1 position) in tetralin derivatives is susceptible to autoxidation, forming explosive hydroperoxides upon prolonged storage or exposure to air [1].[3][4][5][2][1] |
| Dermal Absorption | Moderate/High | The lipophilic tetrahydronaphthalene ring allows the compound to permeate the stratum corneum more effectively than simple alcohols, increasing systemic bioavailability [2].[1] |
| Irritation | Moderate | Causes skin (H315) and serious eye irritation (H319).[2][1][6][7][8] Inhalation of dust/mist may cause respiratory irritation (H335).[2][1][6] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. The lipophilic nature of this compound requires specific barrier protection.[1]
Hand Protection Strategy
Standard 4-mil nitrile gloves provide incidental splash protection but may degrade upon prolonged contact with tetralin derivatives.[3][4][5][2][1]
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Action |
| Incidental (Solids) | Nitrile (Disposable) | 4-5 mil | > 480 min (Solid) | Change immediately if contaminated.[3][4][5][2][1] |
| Solution Handling | Nitrile (Double Gloved) | 8-10 mil (Total) | ~30-60 min (Solvent dependent) | Use colored under-glove to detect tears.[3][4][5][2][1] |
| Spill Cleanup | Viton® or Silver Shield® | > 12 mil | > 480 min | Mandatory for spills > 100 mL.[2][1] |
Eye & Body Protection[3][5][6][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166) are required.[2][1] Safety glasses are insufficient for liquid handling due to the risk of irreversible corneal damage from benzylic alcohols.[1]
-
Respiratory: If handling powder outside a hood (not recommended), use a P100/N95 particulate respirator .[2][1] For spills outside containment, use a half-face respirator with Organic Vapor (OV) cartridges.[3][4][5][2][1]
Operational Protocols
Workflow Logic & Decision Tree
The following diagram outlines the decision process for safe handling, emphasizing the critical "Peroxide Check" step often overlooked with tetralin derivatives.
Figure 1: Operational workflow emphasizing the critical peroxide testing step for liquid/solution states of tetralin derivatives.
Step-by-Step Handling Procedure
Phase 1: Preparation
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Peroxide Test: If the container has been opened previously and stored > 3 months, test a small aliquot with KI starch paper. If positive (blue), do not concentrate; treat or dispose [3].[1]
-
Static Control: If solid, use an anti-static gun or polonium strip, as organic solids can carry static charges that disperse powder.[1]
Phase 2: Transfer & Weighing
-
Place the balance inside the fume hood.[1] If vibration is an issue, use a draft shield and tare the vial outside, add solid inside, and re-weigh.[3][4][1]
-
Double Glove: Put on a second pair of nitrile gloves before handling the spatula/container to prevent cross-contamination of the lab space.[1]
Phase 3: Cleanup
Emergency Response & Disposal
Spill Response Logic
In the event of a spill, immediate categorization determines the response.[1][6][9]
Figure 2: Decision logic for spill response. Note that major spills require evacuation due to potential respiratory irritation.[4][1]
Disposal
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8444, Tetralin (Peroxide formation risks).[2][1] Retrieved from [Link][4][5][2][1]
-
Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Tetrahydronaphthalene.[2][1] Retrieved from [Link][4][5][2][1]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[4][2][1] Chemical Health and Safety, 8(5), 12-21.[3][4][5][2][1] (General guidance on testing tetralin-class compounds).
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | C11H14O | CID 139860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol [webbook.nist.gov]
- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
